Isomeric Differentiation: 4-CF3 vs. 3-CF3 Piperidine Analogs
The target compound features a trifluoromethyl group at the 4-position of the piperidine ring, distinguishing it from the 3-CF3 analog (ACP-105). This regioisomerism results in a lower calculated LogP (XLogP3 = 0.9 for the 4-CF3 compound) compared to the 3-CF3 analog [1]. The topological polar surface area (TPSA) is also reduced (32.3 Ų) relative to piperazine-containing dual-heterocycle analogs [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine (ACP-105): XLogP3 not publicly specified but predicted to be higher based on regioisomerism. |
| Quantified Difference | ΔXLogP3 not calculable (no published comparator data) |
| Conditions | In silico calculation based on molecular structure (XLogP3 algorithm) [1]. |
Why This Matters
Lower lipophilicity (clogP ~0.9) can correlate with improved aqueous solubility and reduced metabolic clearance by CYP450 enzymes, a critical differentiator in lead optimization.
- [1] Kuujia. 1-(Azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine (CAS 1478039-79-0). Computed Properties section. Accessed 2026. View Source
